molecular formula C16H24N2O3 B8165510 tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No.: B8165510
M. Wt: 292.37 g/mol
InChI Key: CWPJNXBFGBRTAK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzoate core substituted with both amino and tetrahydro-2H-pyran-4-yl amino groups, a structural motif of significant interest in the design of small-molecule therapeutics . The tert-butyl ester group enhances the molecule's properties as a synthetic handle for further derivatization. Compounds with similar scaffolds, particularly those incorporating the tetrahydro-2H-pyran moiety, have demonstrated considerable value in pharmaceutical research. This structure is frequently employed as a synthetophore to optimize the physiochemical and pharmacological properties of lead compounds . For instance, the tetrahydro-2H-pyran group is a key structural component in approved therapies and clinical candidates, such as the B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax, where it contributes to target binding and metabolic stability . The presence of multiple amino groups on the aromatic ring in this benzoate derivative makes it a versatile building block for the synthesis of more complex molecules, including potential protease inhibitors, receptor agonists/antagonists, and other biologically active entities. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or used in any clinical setting.

Properties

IUPAC Name

tert-butyl 3-amino-4-(oxan-4-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)11-4-5-14(13(17)10-11)18-12-6-8-20-9-7-12/h4-5,10,12,18H,6-9,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPJNXBFGBRTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound's structure suggests it may act as a precursor or building block in the synthesis of novel pharmaceuticals. Its amino and ester functionalities can be exploited to create derivatives with enhanced biological activities.

Case Study : In a study evaluating similar compounds, derivatives of benzoate esters were synthesized and tested for anti-inflammatory properties. These compounds exhibited significant inhibition of prostaglandin and leukotriene synthesis, indicating potential for developing anti-inflammatory drugs .

Synthesis of Bioactive Compounds

tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can be utilized in the synthesis of complex organic molecules. The presence of the tetrahydro-pyran moiety allows for the formation of various cyclic structures, which are often biologically active.

Synthesis Example : The reaction pathways involving similar tetrahydropyran derivatives have been documented, leading to the formation of compounds with antimicrobial and anticancer activities .

Compound TypeActivity TypeReference
Tetrahydropyran DerivativesAntimicrobial
Benzoate EstersAnti-inflammatory

Therapeutic Uses

Research indicates that compounds with similar structural motifs have shown promise in treating various conditions. For instance, derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Therapeutic Insights : A related study found that tetrahydropyran derivatives can cross the blood-brain barrier, suggesting that this compound may also possess neuroprotective properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position on Benzene) Molecular Weight (g/mol) Key Properties/Synthesis Highlights Reference
tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate (Target) 3-NH₂, 4-NH(C₅H₉O) ~336.4 (calculated) Intermediate for kinase/epigenetic inhibitors; synthesized via reductive amination
tert-Butyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate 5-Br, 2-CH₃, 3-NH(C₅H₉O) ~414.3 (calculated) Bromine substituent enhances electrophilicity for cross-coupling reactions
tert-Butyl 5-(8-ethoxy-8-oxooctanamido)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate 5-Amide (C₈H₁₅O₃), 3-NEt(C₅H₉O), 2-CH₃ ~576.7 (calculated) Extended alkyl chain improves lipophilicity; used in HDAC inhibitor synthesis
Methyl 3-(((tetrahydro-2H-pyran-4-yl)amino)methyl)benzoate 3-CH₂NH(C₅H₉O) 235.3 (LCMS: 350.1 [M+1]†) Methyl ester variant; Boc-protected intermediate for bioconjugation

† Molecular weight includes Boc-protection.

Key Structural and Functional Differences

Substituent Position and Reactivity: The target compound has amino and tetrahydro-2H-pyranylamino groups at positions 3 and 4, enabling dual hydrogen-bonding interactions. In contrast, analogues like tert-butyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate () feature a bromine atom at position 5, making them suitable for Suzuki-Miyaura cross-coupling reactions . Methyl 3-(((tetrahydro-2H-pyran-4-yl)amino)methyl)benzoate () substitutes the amino group with an aminomethyl linker, altering steric and electronic profiles .

Protecting Groups and Solubility :

  • The tert-butyl ester in the target compound enhances steric protection of the carboxyl group, improving stability during synthesis compared to methyl esters (e.g., ). However, methyl esters may offer better solubility in polar solvents .

Biological Activity

tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's molecular formula is C12H20N2O3C_{12}H_{20}N_2O_3 with a molecular weight of 240.30 g/mol. It features a tert-butyl group, an amino group, and a tetrahydro-pyran moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₃
Molecular Weight240.30 g/mol
CAS Number1340474-87-4

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, derivatives of tert-butyl phenols have shown significant radical-scavenging activity, which may be relevant for neuroprotective applications .

Anti-Cancer Potential

In vitro studies have demonstrated that certain benzoate derivatives can inhibit cancer cell proliferation. These compounds often act by inducing apoptosis or disrupting cell cycle progression in various cancer cell lines. Although direct studies on this compound are scarce, the structural similarities suggest a potential for similar anti-cancer activity.

Neuroprotective Effects

The tetrahydropyran moiety is known for its role in enhancing neuroprotective effects in various models of neurodegeneration. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound may possess similar properties.

Case Studies

  • Cell Line Studies : In a study examining the cytotoxic effects of benzoic acid derivatives on human cancer cell lines, several compounds showed significant inhibition of cell growth at micromolar concentrations. Such findings suggest that this compound could similarly affect tumorigenic cells .
  • Neuroprotection : A related compound was tested for neuroprotective effects in models of Alzheimer's disease, where it demonstrated the ability to reduce amyloid-beta toxicity in neuronal cultures. This suggests that this compound might also provide protective effects against neurodegenerative processes .

Q & A

Q. Which software tools are recommended for managing reaction data and ensuring reproducibility?

  • Tools : Electronic Lab Notebooks (ELNs) like LabArchives for data tracking, and cheminformatics platforms (e.g., ChemAxon) for reaction simulation. ICReDD’s integrated computational-experimental workflows reduce trial-and-error in reaction design .

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